molecular formula C22H47NO5 B8107646 Aminopentol

Aminopentol

Cat. No.: B8107646
M. Wt: 405.6 g/mol
InChI Key: UWWVLQOLROBFTD-GADKELDLSA-N
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Description

Aminopentol, also known as 35-aminobacteriohopane-30,31,32,33,34-pentol, is a bacteriohopanepolyol (BHP) lipid. It is primarily associated with aerobic methane-oxidizing bacteria, particularly Type I methanotrophs. These bacteria play a crucial role in regulating methane levels in the environment by converting methane into carbon dioxide before it reaches the atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminopentol is synthesized by certain bacteria, such as Methylomarinovum caldicuralii, under specific environmental conditions. The synthesis involves the biosynthesis of hopanoids, which are modified by the bacteria to produce this compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to microbial synthesis in laboratory settings, where bacteria are cultured under controlled conditions to produce the compound .

Chemical Reactions Analysis

Types of Reactions: Aminopentol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Aminopentol exerts its effects by modifying the plasma membrane properties of bacteria. It is often compared to sterols in eukaryotes, which modulate membrane fluidity. In methanotrophic bacteria, this compound helps in adapting to extreme environments by altering membrane fluidity and stability .

Comparison with Similar Compounds

Uniqueness of Aminopentol: this compound is unique due to its abundance in specific methanotrophic bacteria and its role as a biomarker for aerobic methane oxidation. Its ability to adapt to different environmental conditions by altering its content makes it a valuable compound for studying microbial ecology and environmental science .

Properties

IUPAC Name

(2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17-,18+,19+,20-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVLQOLROBFTD-GADKELDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017875
Record name Hydrolysed Fumonisin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145040-09-1, 147985-10-2
Record name Hydrolyzed fumonisin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145040-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrolysed Fumonisin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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